Cas no 83145-46-4 (3,4-di-O-hexadecanoyl-1-O-[(3alpha,5xi,9beta,18alpha)-3-(hexadecanoyloxy)-28-oxoolean-12-en-28-yl]-alpha-L-arabinopyranose)

3,4-di-O-hexadecanoyl-1-O-[(3alpha,5xi,9beta,18alpha)-3-(hexadecanoyloxy)-28-oxoolean-12-en-28-yl]-alpha-L-arabinopyranose structure
83145-46-4 structure
Product Name:3,4-di-O-hexadecanoyl-1-O-[(3alpha,5xi,9beta,18alpha)-3-(hexadecanoyloxy)-28-oxoolean-12-en-28-yl]-alpha-L-arabinopyranose
CAS-nummer:83145-46-4
MF:C83H146O10
MW:1304.04136800766
CID:1808489
PubChem ID:179684
Update Time:2025-04-21

3,4-di-O-hexadecanoyl-1-O-[(3alpha,5xi,9beta,18alpha)-3-(hexadecanoyloxy)-28-oxoolean-12-en-28-yl]-alpha-L-arabinopyranose Chemische en fysische eigenschappen

Naam en identificatie

    • 3,4-di-O-hexadecanoyl-1-O-[(3alpha,5xi,9beta,18alpha)-3-(hexadecanoyloxy)-28-oxoolean-12-en-28-yl]-alpha-L-arabinopyranose
    • [(2S,3R,4R,5S)-4,5-di(hexadecanoyloxy)-3-hydroxyoxan-2-yl] (4aS,6aS,6aS,6bR,10R,12aR,14bR)-10-hexadecanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-
    • Olean-12-en-28-oic acid, 3-((1-oxohexadecyl)oxy)-,3,4-bis-O-(1-oxohexadecyl)-R-L-arabinopyranosyl ester,(3alpha)-
    • 83145-46-4
    • [(2S,3R,4R,5S)-4,5-di(hexadecanoyloxy)-3-hydroxyoxan-2-yl] (4aS,6aS,6aS,6bR,10R,12aR,14bR)-10-hexadecanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
    • Ligustrin A
    • Inchi: 1S/C83H146O10/c1-11-14-17-20-23-26-29-32-35-38-41-44-47-50-71(84)90-67-64-89-76(74(87)75(67)92-73(86)52-49-46-43-40-37-34-31-28-25-22-19-16-13-3)93-77(88)83-61-59-78(4,5)63-66(83)65-53-54-69-80(8)57-56-70(79(6,7)68(80)55-58-82(69,10)81(65,9)60-62-83)91-72(85)51-48-45-42-39-36-33-30-27-24-21-18-15-12-2/h53,66-70,74-76,87H,11-52,54-64H2,1-10H3/t66-,67+,68?,69+,70-,74-,75+,76+,80+,81-,82-,83+/m1/s1
    • InChI-sleutel: VXOAPJVJWUAJCE-WECDMNCBSA-N
    • LACHT: O(C(CCCCCCCCCCCCCCC)=O)[C@@H]1CC[C@@]2(C)C(C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C(=O)O[C@H]5[C@@H]([C@H]([C@H](CO5)OC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O)O)CCC(C)(C)C[C@@H]4C3=CC[C@H]12

Berekende eigenschappen

  • Exacte massa: 1303.09160085g/mol
  • Monoisotopische massa: 1303.09160085g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 93
  • Aantal draaibare bindingen: 51
  • Complexiteit: 2180
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 29.5
  • Topologisch pooloppervlak: 135Ų
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd